2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate
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Overview
Description
2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate is a chemical compound with the molecular formula C22H25NO6 and a molecular weight of 399.437 . This compound is known for its unique structure, which includes a piperidine ring and a furochromenyl moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate involves several steps. One common method includes the reaction of 4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-ol with 2-(1-piperidinyl)ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperidinyl)ethyl acetate: A simpler analog with similar structural features but lacking the furochromenyl moiety.
4,9-Dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl acetate: Another analog with the furochromenyl moiety but without the piperidine ring.
Uniqueness
2-(1-Piperidinyl)ethyl ((4,9-dimethyl-2-oxo-2H-furo(2,3-h)chromen-6-yl)oxy)acetate is unique due to its combined structural features, which contribute to its diverse chemical reactivity and potential bioactivity. The presence of both the piperidine ring and the furochromenyl moiety allows for a wide range of chemical modifications and biological interactions .
Properties
CAS No. |
754140-45-9 |
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Molecular Formula |
C22H25NO6 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-(4,9-dimethyl-2-oxofuro[2,3-h]chromen-6-yl)oxyacetate |
InChI |
InChI=1S/C22H25NO6/c1-14-10-18(24)29-21-16(14)11-17(22-20(21)15(2)12-28-22)27-13-19(25)26-9-8-23-6-4-3-5-7-23/h10-12H,3-9,13H2,1-2H3 |
InChI Key |
WDJWRKXABZGKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3C(=COC3=C(C=C12)OCC(=O)OCCN4CCCCC4)C |
Origin of Product |
United States |
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